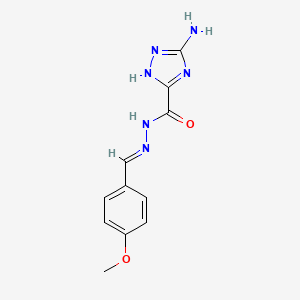

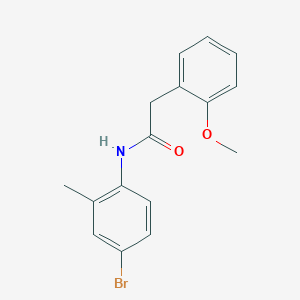

N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is a chemical compound that can be categorized under acetamide derivatives. These compounds are known for their diverse chemical and physical properties, which allow them to be utilized in various chemical reactions and processes. Although specific research on this compound may be limited, we can draw insights from related chemicals to understand its potential characteristics and reactions.

Synthesis Analysis

The synthesis of similar acetamide compounds typically involves steps such as acetylation, esterification, and ester interchange. For example, compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide are synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol, undergoing processes like acetylation and esterification to achieve high yields (Zhong-cheng & Wan-yin, 2002). These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

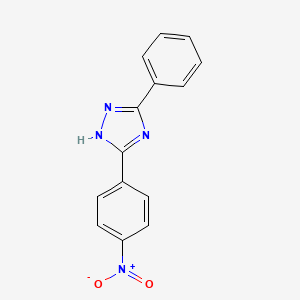

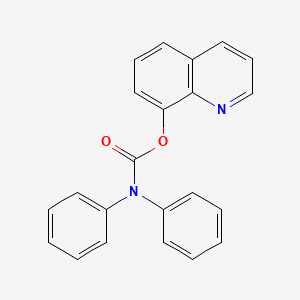

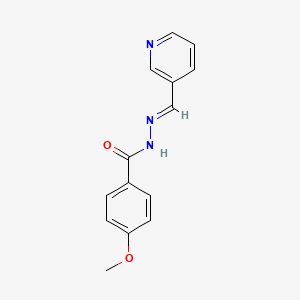

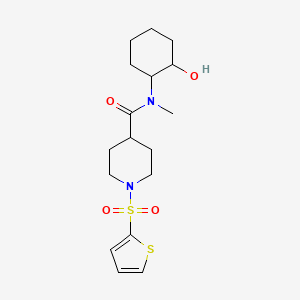

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by different bonding and geometric parameters. For instance, the crystal structure analysis of similar compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals specific bonding angles and hydrogen bonding patterns, contributing to the compound's stability and reactivity (Camerman et al., 2005). These structural insights can help predict the behavior and properties of this compound.

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, influenced by their functional groups and molecular structure. For example, reactions involving silylation, as seen in N-(2-hydroxyphenyl)acetamide derivatives, illustrate how acetamide compounds can be modified to form new chemical structures with distinct properties (Nikonov et al., 2016). Such reactions could be indicative of how this compound might behave under similar conditions.

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, can vary significantly. For instance, the crystalline structure can affect the compound's solubility and melting point, as seen in studies of compounds like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (Xiao et al., 2009). These physical properties are crucial for determining the compound's suitability for various applications and conditions.

Scientific Research Applications

Metabolic Pathways and Environmental Fate

Research has shown that chloroacetamide herbicides, including compounds with structural similarities to N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide, undergo complex metabolic pathways in both human and rat liver microsomes. These pathways involve the formation of DNA-reactive metabolites through metabolic activation, suggesting a detailed mechanism of action that could be relevant to understanding the metabolism of this compound (Coleman et al., 2000).

Pharmacological Assessment

A study on acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, demonstrated potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These findings highlight the diverse pharmacological applications of compounds structurally related to this compound, indicating a broad spectrum of potential therapeutic uses (Rani et al., 2016).

Advanced Oxidation Processes

The impact of halides in advanced oxidation processes was evaluated through the degradation of acetaminophen, a compound bearing structural resemblance to this compound. This study provides insights into the environmental fate and degradation mechanisms of such compounds, emphasizing the role of bromide ions in the degradation process (Li et al., 2015).

Green Synthesis

Research on the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dye production, showcases the application of catalytic hydrogenation for environmentally friendly production methods. This could have implications for the synthesis of this compound and related compounds (Zhang Qun-feng, 2008).

properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-11-9-13(17)7-8-14(11)18-16(19)10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMPQCBJTTXXNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5565903.png)

![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)

![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)

![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)